diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate
Description
Diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative featuring a 4-methylphenylamino substituent and two ester groups at positions 4 and 3.
Properties
CAS No. |
828273-96-7 |
|---|---|
Molecular Formula |
C17H20N4O5 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
diethyl 1-[2-(4-methylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C17H20N4O5/c1-4-25-16(23)14-15(17(24)26-5-2)21(20-19-14)10-13(22)18-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,18,22) |
InChI Key |
JLMLZZCPLJFKRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=CC=C(C=C2)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Azide Synthesis :
-
Cycloaddition :
-
Amide Coupling :
Key Data:
| Step | Reagents | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|---|
| 1 | Ethyl 2-azidoacetate, 4-methylphenyl isocyanate | THF | 60°C | 12 h | 85% |
| 2 | DEAD, CuSO₄·5H₂O | DMF/H₂O | RT | 24 h | 72% |
| 3 | EDCI, HOBt, 4-methylaniline | DMF | RT | 6 h | 82% |
Advantages : High regioselectivity (1,4-triazole), scalable.
Limitations : Requires toxic azide intermediates.
Cyclocondensation of Hydrazines with Dicarbonyl Esters
This one-pot method avoids azide handling by using hydrazine derivatives.
Procedure:
-
Hydrazine Formation :
-
Cyclization :
-
Esterification :
Key Data:
| Step | Reagents | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|---|
| 1 | Diethyl 2-oxomalonate, 4-methylphenylhydrazine | EtOH | Reflux | 8 h | 70% |
| 2 | NH₄OAc, AcOH | AcOH | 100°C | 4 h | 65% |
| 3 | EtOH, H₂SO₄ | EtOH | Reflux | 6 h | 78% |
Advantages : Avoids azides; cost-effective.
Limitations : Lower yields due to side reactions.
Microwave-Assisted Synthesis
This method accelerates reaction times using microwave irradiation.
Procedure:
-
Triazole Formation :
-
Amide Coupling :
Key Data:
| Step | Reagents | Conditions | Time | Yield |
|---|---|---|---|---|
| 1 | DEAD, 4-methylphenyl azide, CuI | Microwave, 120°C | 20 min | 88% |
| 2 | DCC, DMAP, 4-methylaniline | Ultrasonic, CH₂Cl₂ | 30 min | 90% |
Advantages : Rapid synthesis; high yields.
Limitations : Specialized equipment required.
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Huisgen Cycloaddition | 72–82% | 42 h | High | Industrial |
| Cyclocondensation | 65–78% | 18 h | Low | Lab-scale |
| Microwave-Assisted | 88–90% | 50 min | Moderate | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with triazole scaffolds exhibit significant anticancer properties. Diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate has been evaluated for its ability to inhibit cancer cell proliferation. Studies show that triazole derivatives can interact with various molecular targets involved in cancer signaling pathways, potentially leading to apoptosis in tumor cells.
Mechanism of Action
The mechanism of action involves the compound's ability to bind to enzymes and receptors that regulate cell growth and survival. For instance, interaction studies have demonstrated that this compound can inhibit specific kinases involved in cancer progression, making it a candidate for further development as an anticancer agent .
Case Study: Breast Cancer
A notable case study examined the effects of triazole derivatives on breast cancer cell lines. The study found that this compound significantly reduced cell viability compared to controls. The efficacy was attributed to its ability to induce cell cycle arrest and apoptosis through mitochondrial pathways .
Agricultural Applications
Pesticidal Properties
Triazole compounds are known for their fungicidal properties. This compound has been investigated for its potential use as a pesticide. Its structural features allow it to interact with fungal enzymes critical for cell wall synthesis and metabolism.
Field Trials
Field trials have demonstrated that formulations containing this compound can effectively control various fungal pathogens in crops. For example, it showed promising results against powdery mildew and rust diseases in cereal crops . The compound's application led to improved crop yields and reduced reliance on conventional fungicides.
Materials Science
Polymer Chemistry
In materials science, this compound is explored as a building block for polymer synthesis. Its reactive functional groups enable it to participate in polymerization reactions, leading to the development of new materials with enhanced properties.
Nanocomposites
Research indicates that incorporating this compound into nanocomposites can improve mechanical strength and thermal stability. The resulting materials have potential applications in coatings and packaging due to their durability and resistance to environmental degradation .
Summary Table of Applications
Mechanism of Action
The mechanism of action of diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s unique 4-methylphenylamino group distinguishes it from other triazole diesters. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups : Benzothiazole and phenyl groups increase electrophilicity, enhancing reactivity in cycloaddition reactions .
- Steric Effects : Bulky substituents (e.g., 4-methylphenyl) may reduce reaction yields but improve photostability compared to smaller groups .
Key Trends :
- Eco-Friendly Methods : Solvent-free protocols (e.g., for 6a) achieve higher yields and shorter reaction times .
- Steric Hindrance : Bulky substituents (e.g., oxazoline) require extended reaction times .
Physicochemical Properties
Spectral Data Comparison
- ¹H-NMR :
- ¹³C-NMR :
Stability and Reactivity
- Photolysis: Diethyl esters with electron-rich substituents (e.g., dimethylamino-naphthyl) degrade slower than phenyl analogs .
- Reduction : Phenacyl-substituted triazoles (e.g., 1a) undergo regioselective ester reduction, whereas imidazole diesters are unreactive .
Biological Activity
Diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate (commonly referred to as the compound) is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including antimicrobial properties, anticancer effects, and other pharmacological potentials.
Chemical Structure and Properties
The compound features a triazole ring that is functionalized with a diethyl ester and an amino group attached to a phenyl moiety. This structural diversity contributes to its biological activity. The molecular formula is CHNO, with a molecular weight of approximately 320.31 g/mol.
Antimicrobial Activity
Research indicates that derivatives of 1,2,3-triazoles exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate activity |
| Escherichia coli | Moderate activity |
| Bacillus cereus | Moderate activity |
| Enterococcus faecalis | Moderate activity |
In studies, compounds with similar structures have shown effective inhibition against these microorganisms, suggesting that this compound may exhibit comparable antimicrobial properties .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research on related triazole derivatives has demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as thymidylate synthase inhibition. For instance:
- Thymidylate Synthase Inhibition : Compounds in the same class have shown IC values ranging from 1.95 to 4.24 μM against various cancer cell lines .
This suggests that this compound may also possess significant anticancer activity.
The biological activities of triazole derivatives can often be attributed to their ability to interact with specific enzymes or receptors within microbial or cancerous cells. The presence of the triazole ring is crucial for:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors by mimicking substrates or binding to active sites.
- Cell Membrane Disruption : Some derivatives can integrate into bacterial membranes, leading to increased permeability and cell death.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study on triazole derivatives reported significant antimicrobial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), showcasing the potential application in treating antibiotic-resistant infections .
- Cancer Cell Lines : Another investigation demonstrated that triazole-based compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window for further development .
Q & A
Q. What synthetic routes are commonly employed for preparing diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate?
The compound is synthesized via 1,3-dipolar cycloaddition between azide precursors (e.g., 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole) and diethyl acetylenedicarboxylate. Key steps include:
- Reagent stoichiometry : Equimolar ratios (0.65 mmol each) under solvent-free or acetone-based conditions .
- Purification : Recrystallization from ether–hexane or CHCl3 yields pure crystals (75% yield) .
- Characterization : Confirmed by NMR (e.g., δ 3.8–5.4 ppm for ester and triazole protons), NMR (e.g., 158.73 ppm for carbonyl groups), and MS ([M+1] = 387) .
Q. How is the regioselectivity of the triazole ring formation ensured during synthesis?
Regioselectivity is governed by substrate design and reaction conditions :
Q. What spectroscopic techniques are critical for characterizing this compound?
Q. How is crystallographic data used to resolve structural ambiguities?
Single-crystal X-ray diffraction provides bond lengths , angles , and packing interactions :
- Triazole ring planarity : RMS deviation = 0.0034 Å, with dihedral angles of 70.14° relative to aromatic substituents .
- Hydrogen bonding : O–H⋯O and C–H⋯N interactions stabilize the crystal lattice, as seen in CHCl3-grown crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent-free synthesis : Reduces side reactions and improves yield (e.g., 75% vs. 65% in solvent-based methods) .
- Catalyst screening : Copper(I) catalysts (e.g., CuI) enhance cycloaddition rates but may introduce metal contamination .
- Temperature control : Reflux in acetone (12–16 h) balances reaction completion and decomposition risks .
Q. What computational methods validate the compound’s electronic structure and reactivity?
Q. How do structural modifications influence biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
